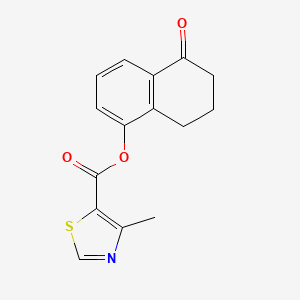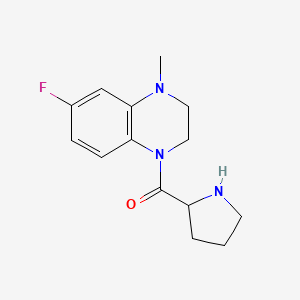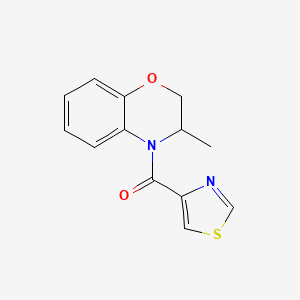
(5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate, also known as DMNT, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMNT is a member of the thiazole family of compounds and has been found to have a wide range of biological activities.
作用機序
The mechanism of action of (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in oxidative stress and inflammation. (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
(5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate has also been found to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
実験室実験の利点と制限
One major advantage of (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate is its selectivity for ROS, making it a useful tool for studying oxidative stress in cells. In addition, (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate has been found to have low toxicity and good stability, making it a safe and reliable compound for use in lab experiments.
However, one limitation of (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate is its relatively low solubility in water, which can make it difficult to work with in certain experiments. In addition, more research is needed to fully understand the mechanism of action of (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate and its potential side effects.
将来の方向性
There are many potential future directions for research on (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate. One area of interest is its potential use as a therapeutic agent for Alzheimer's and Parkinson's diseases. (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate has been found to have neuroprotective properties and may be able to slow or prevent the progression of these diseases.
Another area of interest is the development of new fluorescent probes based on the structure of (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate. These probes could be used to study a variety of biological processes, including oxidative stress, protein-protein interactions, and enzyme activity.
Overall, (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate is a promising compound for scientific research with a wide range of potential applications. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
合成法
(5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate can be synthesized using a variety of methods. One common method involves the reaction of 4-methyl-1,3-thiazole-5-carboxylic acid with 2-bromo-1-naphthaldehyde in the presence of a base such as sodium hydroxide. The resulting product is then treated with a reducing agent such as sodium borohydride to obtain (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate.
科学的研究の応用
(5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate has been studied for its potential use in a variety of scientific research applications. One major area of interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate has been shown to selectively react with ROS and emit a fluorescent signal, making it a useful tool for studying oxidative stress in cells.
In addition, (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate has been studied for its potential use as a therapeutic agent for a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate has been found to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for further research.
特性
IUPAC Name |
(5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c1-9-14(20-8-16-9)15(18)19-13-7-3-4-10-11(13)5-2-6-12(10)17/h3-4,7-8H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCADLCVVPNUFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)OC2=CC=CC3=C2CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[3-(Methoxymethyl)phenyl]-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone](/img/structure/B7586168.png)


![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 1-methylpyrrole-2-carboxylate](/img/structure/B7586196.png)
![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate](/img/structure/B7586202.png)
![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate](/img/structure/B7586207.png)

